Home > Products > Screening Compounds P21808 > Chlornaltrexamine dihydrochloride
Chlornaltrexamine dihydrochloride - 67025-98-3

Chlornaltrexamine dihydrochloride

Catalog Number: EVT-445063
CAS Number: 67025-98-3
Molecular Formula: C24H34Cl4N2O3
Molecular Weight: 540.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Chlornaltrexamine dihydrochloride falls under the category of opioid receptor antagonists. It is classified as a derivative of naltrexone, which itself is a well-known opioid antagonist used in treating opioid addiction and overdose. The specific classification of chlornaltrexamine dihydrochloride as an irreversible antagonist makes it a valuable tool in pharmacological studies aimed at understanding receptor dynamics and signaling pathways.

Synthesis Analysis

The synthesis of chlornaltrexamine dihydrochloride involves several steps that modify the naltrexone structure to introduce the chloro group. The general synthetic route can be summarized as follows:

  1. Starting Material: Naltrexone serves as the primary starting material.
  2. Chlorination: The introduction of the chloro group typically involves chlorination reactions, often using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.
  3. Formation of Dihydrochloride Salt: The final step involves protonation to form the dihydrochloride salt, enhancing solubility and stability in biological assays.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. For instance, reactions are often conducted under anhydrous conditions to prevent hydrolysis.

Molecular Structure Analysis

Chlornaltrexamine dihydrochloride has a complex molecular structure characterized by:

  • Molecular Formula: C19_{19}H22_{22}Cl2_2N2_2O3_3
  • Molecular Weight: Approximately 387.29 g/mol
  • Structural Features: The molecule features a morphinan backbone with a chloro substituent at the 14-position and hydroxyl groups that contribute to its binding affinity.

The three-dimensional conformation of chlornaltrexamine dihydrochloride allows it to fit into the binding pocket of opioid receptors effectively, facilitating strong interactions that lead to its antagonistic effects.

Chemical Reactions Analysis

Chlornaltrexamine dihydrochloride participates in various chemical reactions, particularly those involving:

  • Binding Interactions: It acts primarily as an irreversible antagonist by forming stable complexes with mu and delta opioid receptors, blocking their activation by endogenous ligands such as endorphins.
  • Hydrolysis Reactions: Under certain conditions, it may undergo hydrolysis, affecting its stability and efficacy in biological systems.

The understanding of these reactions is crucial for optimizing its use in experimental settings.

Mechanism of Action

The mechanism of action for chlornaltrexamine dihydrochloride involves:

  1. Receptor Binding: Upon administration, it binds irreversibly to mu and delta opioid receptors.
  2. Inhibition of Signal Transduction: This binding prevents receptor activation by endogenous opioids or other agonists, thereby inhibiting downstream signaling pathways associated with pain modulation and reward mechanisms.
  3. Impact on Neurotransmitter Release: Studies indicate that chlornaltrexamine dihydrochloride can block the inhibitory effects of kappa opioid receptor agonists on dopamine release, highlighting its role in modulating dopaminergic activity.

This mechanism underscores its potential utility in research related to addiction and pain management.

Physical and Chemical Properties Analysis

Chlornaltrexamine dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to its dihydrochloride form, facilitating its use in biological assays.
  • Stability: Generally stable under dry conditions but may degrade under moist or acidic environments.

These properties are crucial for handling and storage considerations in laboratory settings.

Applications

Chlornaltrexamine dihydrochloride has several significant applications in scientific research:

  1. Pharmacological Studies: Used extensively to study the pharmacodynamics of opioid receptors, especially in distinguishing between different receptor subtypes.
  2. Addiction Research: Helps elucidate mechanisms underlying addiction and withdrawal symptoms by blocking opioid receptor activity.
  3. Pain Management Research: Investigated for its potential role in developing new analgesic therapies that minimize side effects associated with traditional opioids.
Synthesis and Structural Derivation

Historical Development of Chlornaltrexamine Analogues in Opioid Research

Chlornaltrexamine dihydrochloride (CNA) emerged from concerted efforts in the late 1970s to develop ultralong-acting opioid antagonists. As a derivative of the established antagonist naltrexone, CNA was engineered to address the clinical challenge of frequent redosing required by reversible antagonists like naloxone. The foundational work by Portoghese et al. (1979) demonstrated that strategic structural modifications to the naltrexone scaffold could confer irreversible receptor binding, thereby extending therapeutic effects for 3–6 days post-administration in murine models [1] [5]. This innovation positioned CNA as a pivotal tool for probing opioid receptor mechanisms, particularly in studies of physical dependence and receptor occupancy. Its alkylating capability distinguished it from earlier antagonists, enabling novel research on receptor isolation and subtype characterization [1] [8].

Table 1: Key Opioid Receptor Antagonist Analogues

CompoundCore StructureAlkylating GroupDuration of Action
Naltrexone4,5α-EpoxymorphinanNone (reversible)Hours
Chlornaltrexamine4,5α-EpoxymorphinanBis(2-chloroethyl)amino3–6 days
β-FunaltrexamineMorphinanFumaroylamide>24 hours
NaloxazoneOxymorphone derivativeHydrazoneDays

Alkylation Strategies in the Design of Irreversible Opioid Antagonists

CNA’s irreversible antagonism stems from its nitrogen mustard group (–N(CH₂CH₂Cl)₂) attached at the C6β position of the morphinan core. This moiety enables covalent bond formation with nucleophilic residues (e.g., cysteine, histidine) within opioid receptor binding pockets. Upon dissociation of chlorine atoms, the molecule forms a reactive aziridinium ion intermediate, which alkylates receptor nucleophiles via SN₂ reactions [1] [4]. Such covalent modification permanently disrupts receptor function, as evidenced by persistent blockade of morphine-induced analgesia in mice even after extensive tissue washing [1].

Comparative studies highlight the necessity of the cyclopropylmethyl group at N17 for antagonist specificity. Analogues lacking this moiety (e.g., chloroxymorphamine) exhibit agonist activity due to unhindered receptor activation prior to alkylation. The dual chemical features of CNA—irreversible binding and antagonist pharmacophore—enable selective inactivation of μ- (MOR), δ- (DOR), and κ-opioid (KOR) receptors, making it a non-selective but invaluable tool for receptor ablation studies [1] [8].

Epimeric Differentiation: α- vs. β-Chlornaltrexamine Configurational Impact

The stereochemistry at C6 critically dictates CNA’s pharmacological profile. The β-epimer (6β-[bis(2-chloroethyl)amino]) demonstrates predominant irreversible antagonism across MOR, DOR, and KOR subtypes. In contrast, the α-epimer (α-CNA) exhibits paradoxical irreversible mixed agonist-antagonist activity due to spatial orientation differences in the binding pocket [8].

Table 2: Pharmacological Comparison of CNA Epimers

Propertyβ-Chlornaltrexamineα-Chlornaltrexamine
Receptor SelectivityNon-selective (MOR/DOR/KOR)Non-selective (MOR/DOR/KOR)
Primary ActivityIrreversible antagonismIrreversible partial agonism
Covalent Binding SiteExtracellular loop residuesTransmembrane domain residues
Functional OutcomeSustained receptor inactivationPersistent receptor stimulation

The β-configuration optimally positions the alkylating group toward conserved receptor nucleophiles, facilitating robust covalent linkage. Protection assays confirm that pre-treatment with naloxone (a reversible antagonist) prevents CNA’s alkylation, confirming shared binding sites with classical antagonists [1] [8]. This stereospecificity underscores the precision required in opioid receptor probe design—where minor configurational changes significantly alter functional outcomes.

Properties

CAS Number

67025-98-3

Product Name

Chlornaltrexamine dihydrochloride

IUPAC Name

(4R,4aS,7R,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride

Molecular Formula

C24H34Cl4N2O3

Molecular Weight

540.3 g/mol

InChI

InChI=1S/C24H32Cl2N2O3.2ClH/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15;;/h3-4,15,17,19,22,29-30H,1-2,5-14H2;2*1H/t17-,19-,22+,23+,24-;;/m1../s1

InChI Key

JJZDLJGFHABVOM-QNWHWJQFSA-N

SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl.Cl.Cl

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl.Cl.Cl

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1N(CCCl)CCCl)OC5=C(C=C4)O)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.